molecular formula C8H12BNO3 B580822 (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid CAS No. 1310404-56-8

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

Cat. No.: B580822
CAS No.: 1310404-56-8
M. Wt: 180.998
InChI Key: GRDBBBJVJPPVCL-UHFFFAOYSA-N
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Description

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is the palladium catalyst used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a key biochemical pathway. This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction include the formation of new linear poly (phenylpyridyl) chains and many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Pharmacokinetics

The compound’s stability and reactivity in suzuki–miyaura coupling reactions suggest it may have favorable bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, including new linear poly (phenylpyridyl) chains , and many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The compound is generally stable and environmentally benign, making it suitable for use in a variety of conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid typically involves the reaction of 3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to facilitate the coupling reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Properties

IUPAC Name

[5-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-7(9(12)13)5-10-4-6/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDBBBJVJPPVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717196
Record name [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-56-8
Record name B-[5-(1-Hydroxy-1-methylethyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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